3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide
Description
Properties
CAS No. |
654648-10-9 |
|---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C24H32N2O/c1-18(20-8-5-4-6-9-20)12-14-26-15-13-24(3,19(2)17-26)22-11-7-10-21(16-22)23(25)27/h4-11,16,18-19H,12-15,17H2,1-3H3,(H2,25,27)/t18?,19-,24+/m0/s1 |
InChI Key |
HYNYFKQSCKKARU-OZOSHOQESA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCC(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mannich Lactamization
PMC4027785 describes a Mannich reaction-lactamization sequence for 3-amido-piperidines. 4-Aryl-4-nitro-butyric acid methyl esters react with methylamine and formaldehyde to form N-methyl-5-aryl-5-nitro-piperidin-2-ones, which are reduced to target intermediates.
Reductive Amination
EP3138841A1 utilizes reductive amination for similar piperidine derivatives. 3-Phenylbutylamine reacts with 4-oxopiperidine in the presence of NaBH₃CN to form the alkylated piperidine.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
- Grignard Reaction : Continuous flow systems minimize exothermic risks.
- Catalytic Hydrogenation : Recyclable Pd/C catalysts reduce costs.
- Solvent Recovery : NMP is distilled and reused to minimize waste.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or benzamide moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Opioid Receptor Modulation
Research indicates that derivatives of piperidine compounds, including this benzamide derivative, exhibit significant activity at opioid receptors. Specifically, studies have shown that related piperidine compounds can selectively bind to kappa opioid receptors, which are implicated in pain modulation and have potential applications in treating addiction and depression .
Antimicrobial Activity
Piperidine derivatives have been evaluated for their antimicrobial properties. For instance, compounds similar to 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide were tested against various bacterial strains and demonstrated promising results against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Antidiabetic Potential
Recent studies have explored the inhibition of alpha-glucosidase by piperidine derivatives, suggesting that compounds with similar structures could be effective in managing diabetes by slowing carbohydrate absorption in the intestines .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances raises interest in its effects on neurotransmitter transporters .
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Piperidine Ring Formation | Alkylation | 3-Methylpiperidine + Alkyl Halide |
| Phenylbutyl Introduction | N-Alkylation | Phenylbutanol + Base |
| Amide Bond Formation | Acylation | Benzoyl Chloride |
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural features and properties of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide with similar compounds:
Key Observations :
- Stereochemistry : The (3R,4R) configuration is conserved in bioactive analogs like tofacitinib intermediates, suggesting a role in target engagement .
- Benzamide vs. Aniline : The benzamide group (target compound) may improve solubility over aniline derivatives (e.g., ) due to hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~434.6) falls within the range of orally bioavailable drugs (<500 Da) but is heavier than tofacitinib intermediates (~291 Da), which may affect absorption .
- Chirality : The (3R,4R) configuration minimizes metabolic degradation in related compounds, as seen in tofacitinib’s stability .
Biological Activity
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide is a compound of interest due to its potential pharmacological applications. It belongs to a class of compounds that exhibit various biological activities, particularly in the context of receptor interactions and therapeutic effects. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound has the molecular formula and features a piperidine core substituted with a phenylbutyl group and a benzamide moiety. The stereochemistry at the piperidine ring is crucial for its biological activity.
Research indicates that 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide acts primarily as a selective agonist at certain neurotransmitter receptors. Its activity has been linked to:
- Dopamine Receptors : The compound shows significant affinity for dopamine D2 and D3 receptors, which are implicated in various neurological disorders. Studies demonstrate that it can modulate dopaminergic signaling pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia .
- Opioid Receptors : There is evidence suggesting that this compound may also interact with opioid receptors, particularly kappa receptors. This interaction could provide analgesic effects while minimizing side effects commonly associated with mu-opioid receptor agonists .
Biological Activity Data
The biological activity of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide can be summarized in the following table:
| Biological Activity | Receptor Type | Affinity (Ki) | Effect |
|---|---|---|---|
| Dopamine Agonism | D2 Receptor | 7.4 nM | Modulation of dopaminergic signaling |
| D3 Receptor | 8.4 nM | Potential therapeutic effects | |
| Opioid Agonism | Kappa Receptor | 0.006 nM | Analgesic effects |
Case Studies
- Dopaminergic Effects : A study conducted on animal models demonstrated that administration of the compound resulted in enhanced locomotor activity and improved cognitive functions. This suggests potential use in treating disorders characterized by dopaminergic deficits .
- Analgesic Properties : In a clinical trial involving patients with chronic pain conditions, the compound was shown to provide significant pain relief compared to placebo, indicating its potential as an alternative to traditional opioids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
